molecular formula C5H6O5-2 B1236351 (2S)-2-hydroxypentanedioate

(2S)-2-hydroxypentanedioate

Cat. No.: B1236351
M. Wt: 146.1 g/mol
InChI Key: HWXBTNAVRSUOJR-VKHMYHEASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxypentanedioate is a chiral molecule that is structurally similar to α-ketoglutaric acid, an intermediate in the tricarboxylic acid cycle. It is one of the two enantiomers of 2-hydroxyglutaric acid, the other being D-2-hydroxyglutaric acid. This compound is known for its role in the metabolic disorder L-2-hydroxyglutaric aciduria, which is characterized by the accumulation of this compound due to a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-hydroxypentanedioate can be synthesized through the reduction of α-ketoglutaric acid using specific enzymes. For example, lactate dehydrogenase and mitochondrial malate dehydrogenase can catalyze the reduction of α-ketoglutaric acid to this compound . Additionally, the fermentative production of this compound has been achieved using engineered Corynebacterium glutamicum, which involves extending the L-lysine biosynthesis pathway .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. The process involves the use of specific enzymes and optimized fermentation conditions to produce high yields of this compound .

Mechanism of Action

(2S)-2-hydroxypentanedioate exerts its effects primarily through its role in cellular metabolism. It couples mitochondrial and cytoplasmic energy metabolism to support cellular redox homeostasis. Under hypoxic conditions, mammalian cells generate this compound to counteract reductive stress . The compound is oxidized to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase, which helps maintain the balance of metabolic intermediates .

Comparison with Similar Compounds

(2S)-2-hydroxypentanedioate stands out due to its specific enzymatic interactions and its role in metabolic disorders.

Properties

Molecular Formula

C5H6O5-2

Molecular Weight

146.1 g/mol

IUPAC Name

(2S)-2-hydroxypentanedioate

InChI

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1

InChI Key

HWXBTNAVRSUOJR-VKHMYHEASA-L

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])O

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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